1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one
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Overview
Description
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a chromene moiety and a triazole ring, which imparts distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves the [3 + 2] cycloaddition reaction. This reaction is catalyzed by tetrabutylammonium fluoride (TBAF) and involves the reaction of trimethylsilyl azide (TMSN3) with variously substituted 3-nitrocoumarins under supercritical fluid conditions . This method is not only efficient but also environmentally friendly, yielding high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for chromeno[3,4-d][1,2,3]triazol-4(3H)-one are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of supercritical fluids and recyclable catalysts such as TBAF can be scaled up for industrial applications, ensuring both high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a fused ring system, known for its anticancer properties.
The uniqueness of chromeno[3,4-d][1,2,3]triazol-4(3H)-one lies in its specific structural features and the combination of the chromene and triazole rings, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
40235-42-5 |
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Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2H-chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-8-7(10-12-11-8)5-3-1-2-4-6(5)14-9/h1-4H,(H,10,11,12) |
InChI Key |
YGEURFRKJHVNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNN=C3C(=O)O2 |
Origin of Product |
United States |
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